molecular formula C28H38O7 B1679066 Prednisolone valerate acetate CAS No. 72064-79-0

Prednisolone valerate acetate

Cat. No. B1679066
CAS RN: 72064-79-0
M. Wt: 486.6 g/mol
InChI Key: DGYSDXLCLKPUBR-SLPNHVECSA-N
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Description

Prednisolone valerate acetate is a corticosteroid that may be used to reduce inflammation and calm down an overactive immune system . It works by mimicking the effects of cortisol, a hormone released by the adrenal glands that regulates metabolism and stress . Prednisolone valerate acetate is widely used in the dermatology therapeutic area such as inflammatory, eczema, or psoriasis .


Synthesis Analysis

Prednisolone is chemically a glucocorticoid and its IUPAC name is 11β, 17α, 21-trihydroxypregna-1, 4-diene-3, 0-dione . The main analytical methods for determining and quantifying Prednisolone include electrochemical methods, ultraviolet-visible spectrophotometer (UV/VIS), high-performance liquid chromatography (HPLC), liquid chromatography tandem mass spectrometry (LCMS/MS), capillary electrophoresis (CE), and high-performance thin layer chromatography (HPTLC) .


Molecular Structure Analysis

The molecular formula of Prednisolone valerate acetate is C28H38O7 . Its average mass is 486.597 Da and its monoisotopic mass is 486.261749 Da .


Chemical Reactions Analysis

Prednisolone acetate undergoes ester hydrolysis to form prednisolone . After this step, the drug undergoes the normal metabolism of prednisolone .


Physical And Chemical Properties Analysis

Prednisolone is a very slightly water-soluble glucocorticoid . It is administered orally; slightly soluble in water and methanol; soluble in chloroform and alcohol .

Scientific Research Applications

  • Ophthalmic Applications : Prednisolone acetate has been used in ophthalmic research. For instance, a study compared the efficacy and side effects of prednisolone acetate 1% versus fluorometholone 0.1% after Descemet membrane endothelial keratoplasty (DMEK). This study provided insights into the low rejection episode rate and the potential to reduce postoperative topical corticosteroid strength (Price et al., 2014).

  • Cancer Research : In the context of prostate cancer, prednisolone, combined with other drugs, has been assessed for its impact on survival in men with prostate cancer not previously treated with hormone therapy (James et al., 2017).

  • Veterinary Applications : The identification and quantification of prednisolone urinary metabolites in beef cattle provide insights for detecting illegal growth-promoting treatments in meat cattle (Leporati et al., 2013).

  • Pharmaceutical Analysis and Quality Control : Research has been conducted on the development of improved methods for the analysis of prednisolone and its related substances, such as in high-performance liquid chromatography (HPLC) (Finšgar et al., 2020).

  • Liver Disease Research : Prednisolone's effects on liver diseases, like autoimmune and alcoholic hepatitis, have been studied. Research showed varying effects of prednisolone treatment on different models of liver injury (Kwon et al., 2014).

  • Behavioral and Neurological Studies : In a zebrafish model, the effects of prednisolone on behavior and hypothalamic-pituitary-interrenal (HPI) axis activity were investigated, providing insights into the pharmacology of glucocorticoids (Xin et al., 2020).

  • Drug Delivery Research : Studies on developing biodegradable prednisolone acetate nanoparticles for ocular use highlighted the feasibility of encapsulating prednisolone acetate in nanoparticles for controlled drug delivery (Halim & Salah, 2014).

  • Doping Control in Sports : Research on the detection and characterization of prednisolone metabolites in human urine by LC-MS/MS has implications for doping control in sports (Matabosch et al., 2015).

Safety And Hazards

Prednisolone may damage the unborn child and may cause harm to breast-fed children . It is also known to weaken the immune system, making it easier for one to get an infection .

properties

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O7/c1-5-6-7-24(33)35-28(23(32)16-34-17(2)29)13-11-21-20-9-8-18-14-19(30)10-12-26(18,3)25(20)22(31)15-27(21,28)4/h10,12,14,20-22,25,31H,5-9,11,13,15-16H2,1-4H3/t20-,21-,22-,25+,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYSDXLCLKPUBR-SLPNHVECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023506
Record name Prednisolone valerate acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prednisolone valerate acetate

CAS RN

72064-79-0
Record name (11β)-21-(Acetyloxy)-11-hydroxy-17-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72064-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prednisolone valerate acetate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072064790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednisolone valerate acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate 17-valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREDNISOLONE VALERATE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JB27QJW3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
T MIYAZAWA - Skin research, 1983 - jstage.jst.go.jp
… 略)はo/w型 乳剤性基剤 に各々Prednisolone valerate-acetateを0.3%加 … Clinical Effects on Skin Diseases of Lidomex KOWA (Prednisolone Valerate Acetate) Ointment and Cream …
Number of citations: 0 www.jstage.jst.go.jp
S Mittal, I Kathuria, MK Chauhan - Journal of Advanced Scientific …, 2021 - sciensage.info
… were tested with molecular docking and among them, 18 compounds including Deprodone propionate, Methylprednisolone aceponate, Prednisolone valerate acetate, …
Number of citations: 3 sciensage.info
Y Tamiya - Hifu, 1989 - cir.nii.ac.jp
Allergic contact dermatitis due to sulconazole nitrate, streptomycin sulfate and prednisolone valerate acetate | CiNii Research … Allergic contact dermatitis due to sulconazole nitrate …
Number of citations: 5 cir.nii.ac.jp
T Oh‐i - The Journal of Dermatology, 1996 - Wiley Online Library
… In addition, prednisolone valerate acetate has a common structure, since it is esterized by … (side chains of the C4 unit) and prednisolone valerate acetate (side chains of the C5 unit) …
Number of citations: 25 onlinelibrary.wiley.com
T Nomiyama, H Takenaka… - Australasian Journal of …, 2013 - Wiley Online Library
… Since the eruptions had appeared in association with the BCG inoculation, we commenced application of prednisolone valerate acetate ointment. The scattered lesions and the eruption …
Number of citations: 10 onlinelibrary.wiley.com
C Matsumoto - Environ Dermatol, 1995 - cir.nii.ac.jp
A case of contact allergy due to prednisolone valerate acetate | CiNii Research … A case of contact allergy due to prednisolone valerate acetate …
Number of citations: 2 cir.nii.ac.jp
E Mizuno - Environ Dermatol, 1994 - cir.nii.ac.jp
Contact dermatitis due to prednisolone valerate acetate | CiNii Research … Contact dermatitis due to prednisolone valerate acetate …
Number of citations: 2 cir.nii.ac.jp
Y Maeda, K OQADA, M Yamamoto, S Sato, T Masui… - Bunseki …, 1988 - hero.epa.gov
… triamcinolone acetonide, fluocinolone acetonide, hydrocortisone butyrate, fluo-cinonide, difluprednate, dexamethasone valerate, betamethasone valerate, prednisolone valerate-acetate…
Number of citations: 11 hero.epa.gov
A Anagawa-Nakamura, K Ryoke, Y Yasui… - Toxicologic …, 2020 - journals.sagepub.com
… according to the 5-level clinical efficacy ranking system in Japan (strongest, very strong, strong, mild, and weak) were chosen for the present study: prednisolone valerate acetate …
Number of citations: 10 journals.sagepub.com
S Uho, H Goto, A Higashime, K Kawaguchi… - Annals of …, 2019 - annalsofoncology.org
… He had been using the following three types of topical steroids for chronic eczema for several years: betamethasone butyrate propionate, prednisolone valerate acetate, and hydro…
Number of citations: 2 www.annalsofoncology.org

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